molecular formula C18H14N2O3S2 B2615910 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922134-81-4

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2615910
CAS No.: 922134-81-4
M. Wt: 370.44
InChI Key: UWTICSPJSAIQHL-UHFFFAOYSA-N
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Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-methoxybenzofuran and thiazole derivatives. These intermediates are then coupled through various reactions, such as condensation or cyclization, under controlled conditions to form the final product. Specific reagents, catalysts, and solvents are used to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide: can be compared with other compounds that have similar structural features, such as benzofuran, thiazole, and thiophene derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-22-12-4-5-15-11(7-12)8-16(23-15)14-10-25-18(19-14)20-17(21)9-13-3-2-6-24-13/h2-8,10H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTICSPJSAIQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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